molecular formula C11H17N3O B11809361 (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol CAS No. 1355202-96-8

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Cat. No.: B11809361
CAS No.: 1355202-96-8
M. Wt: 207.27 g/mol
InChI Key: DPCNLAURVCVLOG-UHFFFAOYSA-N
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Description

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperazine group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-3-pyridinemethanol and piperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

    Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine group can interact with receptors or enzymes, leading to changes in cellular signaling and function. The hydroxymethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperazin-1-yl)pyridin-2-amine: This compound features a similar pyridine-piperazine structure but lacks the hydroxymethyl group.

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar to the target compound but with a methyl group on the piperazine ring.

    5-(Piperazin-1-yl)picolinic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is unique due to the presence of both the piperazine and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1355202-96-8

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3

InChI Key

DPCNLAURVCVLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)CO

Origin of Product

United States

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